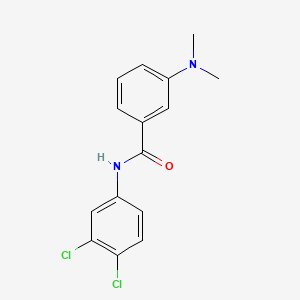![molecular formula C17H14ClN3OS B5546245 4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)
4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Hydrazone compounds, including those derived from 4-methoxybenzaldehyde, are synthesized through condensation reactions involving hydrazides and aldehydes or ketones in suitable solvents like methanol. These reactions yield hydrazone molecules along with crystallization solvents such as methanol in some cases, which are characterized using techniques like elemental analysis, IR spectra, and X-ray diffraction, revealing the E configuration around the C=N double bond and the formation of intermolecular hydrogen bonds in their crystal structures (Wei & Wang, 2011).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is elucidated through single crystal X-ray diffraction studies, showing that these molecules typically adopt an E configuration around the C=N double bond. The analysis of crystal structures reveals that hydrazone molecules are often stabilized by intermolecular hydrogen bonding, forming layered structures in the crystal lattice. Such studies are crucial for understanding the molecular conformation and the interactions within the crystal structure of these compounds (Wei & Wang, 2011).
科学的研究の応用
Synthesis and Structural Analysis
Hydrazone compounds, including those derived from 4-methoxybenzaldehyde, have been extensively studied for their synthesis and structural characteristics. For instance, the preparation of hydrazone compounds involves condensation reactions of aldehydes with hydrazides, leading to structures with significant intermolecular hydrogen bonding and potential for three-dimensional frameworks (Chunbao Tang, 2010). These structural features are crucial for their applications in catalysis, as demonstrated by the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for oxidation reactions (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Chemical Properties and Applications
The chemical properties of hydrazone compounds derived from 4-methoxybenzaldehyde have been explored through various synthesis and characterization methods, revealing their potential in forming complexes with metals and serving as catalysts or ligands in chemical reactions. Research into the synthesis and antimicrobial activities of hydrazone compounds highlights their relevance in developing new antibacterial materials (Guozhen He, L. Xue, 2021).
Photophysical Properties and Biological Evaluation
Hydrazone compounds exhibit interesting photophysical properties and have been evaluated for their biological activities, including antimicrobial and cytotoxic effects. For example, ruthenium(II) hydrazone complexes were studied for DNA binding, cleavage, and in vitro cytotoxic activity, underscoring the therapeutic potential of these compounds (M. Mohanraj, G. Ayyannan, G. Raja, C. Jayabalakrishnan, 2016).
Safety and Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13/h2-11H,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRMFYQWJBGLW-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)